14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one
Overview
Description
10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one is a complex organic compound with a unique structure that combines elements of benzothiophene, pyrimidine, and triazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one typically involves multi-step organic reactions. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate precursors, cyclization reactions are employed to form the benzothiophene and pyrimidine rings.
Substitution Reactions: Functional groups such as tert-butyl and methyl are introduced through substitution reactions.
Condensation Reactions: These reactions are used to form the triazine ring, completing the structure of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed.
Chemical Reactions Analysis
Types of Reactions
10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce dihydro derivatives.
Scientific Research Applications
10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with similar benzothiophene structures.
Pyrimidine Derivatives: Compounds containing pyrimidine rings.
Triazine Derivatives: Compounds with triazine structures.
Uniqueness
10-tert-butyl-3-methyl-9,10,11,12-tetrahydro-2H-1benzothieno[2’,3’:4,5]pyrimido[1,6-b][1,2,4]triazin-2-one is unique due to its combination of benzothiophene, pyrimidine, and triazine rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
14-tert-butyl-5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2,5,8,12(17)-pentaen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-9-15(22)19-14-13-11-6-5-10(17(2,3)4)7-12(11)23-16(13)18-8-21(14)20-9/h8,10H,5-7H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDQGBCLSIOBCAD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=NC3=C(C2=NC1=O)C4=C(S3)CC(CC4)C(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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